Pyrazinyl Incorporation Confers Distinct H-Bond Acceptor Geometry Relative to Phenyl-Substituted Pyrazolyl-Urea TRPV1 Antagonists
1-Phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea incorporates a pyrazin-2-yl substituent at the pyrazole C3 position, creating three hydrogen-bond acceptor nitrogen atoms (pyrazine N1 and N4, plus pyrazole N2) within a planar heteroaryl system. In contrast, comparator TRPV1 antagonists such as 1-phenyl-5-pyrazolyl urea derivatives (e.g., compound 7, IC50 = 13 nM at p38 kinase [1]) and SB-705498 (a clinical-stage TRPV1 antagonist with IC50 ~ 3 nM [2]) feature a simple phenyl or substituted phenyl group at the equivalent position, providing at most one H-bond acceptor via substituents. The pyrazine ring's dual-nitrogen system enables bifurcated or water-mediated hydrogen bonding interactions not geometrically feasible with phenyl-based comparators [3].
| Evidence Dimension | Hydrogen-bond acceptor count and geometry at pyrazole C3 substituent |
|---|---|
| Target Compound Data | Pyrazin-2-yl: 2 H-bond acceptor N atoms in a 1,4-diazine arrangement; calculated logP ≈ 3.66 [3] |
| Comparator Or Baseline | Phenyl-substituted pyrazolyl-ureas (e.g., 1-phenyl-5-pyrazolyl urea 7): 0 intrinsic H-bond acceptors on the phenyl ring; SB-705498: 1 H-bond acceptor (4-CF3-phenyl) [2] |
| Quantified Difference | 2 vs 0–1 H-bond acceptor atoms at the pyrazole C3 substituent position; altered electrostatic potential surface and solvation profile |
| Conditions | In silico electrostatic potential mapping and logP calculation based on SMILES/InChI from PubChem records [3] |
Why This Matters
The distinct H-bond acceptor geometry directly impacts target binding mode and potentially selectivity across TRPV1 subtypes, making this compound a structurally differentiated tool for SAR exploration where phenyl-based analogs have failed to achieve adequate selectivity.
- [1] Regan, J., et al. 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2000, 10(23), 2661–2664. View Source
- [2] Rami, H. K., et al. Discovery of SB-705498: a potent, selective, and orally bioavailable TRPV1 antagonist. Bioorganic & Medicinal Chemistry Letters, 2006, 16(12), 3287–3291. View Source
- [3] ZINC Database. ZINC58650319: 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea. Calculated logP and 3D conformer data. View Source
